molecular formula C13H19Cl2NO B12359394 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone,monohydrochloride CAS No. 2748591-11-7

2-(Butylamino)-1-(4-chlorophenyl)-1-propanone,monohydrochloride

Cat. No.: B12359394
CAS No.: 2748591-11-7
M. Wt: 276.20 g/mol
InChI Key: DKPILUWUWJLVPE-UHFFFAOYSA-N
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Description

2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The presence of a butylamino group and a chlorophenyl group in its structure contributes to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride typically involves the reaction of 4-chlorobenzaldehyde with butylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide

The resulting intermediate is then subjected to further reactions to form the final product, which is then converted to its monohydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens like bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria .

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: Similar in structure but lacks the butylamino group.

    Mephedrone: Contains a methyl group instead of a butyl group.

    4-Methylmethcathinone (Mephedrone): Similar stimulant properties but different substitution pattern on the phenyl ring.

Uniqueness

2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other substituted cathinones. Its butylamino group and chlorophenyl group contribute to its unique interaction with neurotransmitter systems .

Properties

CAS No.

2748591-11-7

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

2-(butylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H

InChI Key

DKPILUWUWJLVPE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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